molecular formula C11H10ClN3O B1481746 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-73-5

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481746
CAS No.: 2097950-73-5
M. Wt: 235.67 g/mol
InChI Key: KOCJXYVNIXJCAG-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098147-42-1) is a chemical research reagent with a molecular formula of C11H10ClN3O and a molecular weight of 235.67 g/mol . It is a fused heterocyclic compound featuring an imidazo[1,2-b]pyrazole core, a 2-chloroethyl chain at the N-1 position, and a furan-3-yl substituent at the 6-position. This specific molecular architecture makes it a compound of significant interest in medicinal and heterocyclic chemistry research. The imidazo[1,2-b]pyrazole scaffold is an important pharmacophore in drug discovery . Compounds based on this structure have been investigated for a wide range of biological activities, consistent with the broader profile of pyrazole-containing molecules which demonstrate anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The presence of the furan heterocycle and the chloroethyl side chain offers handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel derivatives for various biochemical applications. This product is provided for research purposes only. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJXYVNIXJCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted imidazo[1,2-b]pyrazoles generally follows these key steps:

  • Formation of the pyrazole ring via cyclocondensation or cycloaddition reactions.
  • Construction of the imidazo ring fused to the pyrazole.
  • Introduction of substituents such as the furan-3-yl group and the 2-chloroethyl moiety through selective alkylation or substitution reactions.

The 2-chloroethyl substituent is typically introduced via nucleophilic substitution using 2-chloroethyl halides or related reagents.

Pyrazole Core Formation

2.1 Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A classical and widely applied method for pyrazole synthesis is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This approach yields polysubstituted pyrazoles efficiently under mild conditions.

  • For example, phenylhydrazine reacts with ethyl acetoacetate to form 1,3,5-substituted pyrazoles with excellent yields (up to 95%) using catalysts like nano-ZnO.
  • The reaction is typically performed in organic solvents under reflux or at room temperature, sometimes employing green catalysts or ionic liquids to improve sustainability and yield.

2.2 1,3-Dipolar Cycloaddition

Another method involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes catalyzed by metal triflates (e.g., zinc triflate), producing pyrazole rings in good yields (around 89%).

Construction of the Imidazo[1,2-b]pyrazole Framework

The imidazo ring is fused onto the pyrazole nucleus often via intramolecular cyclization or condensation reactions involving appropriate amino or hydrazino precursors.

  • A common approach is the reaction of pyrazole derivatives bearing amino groups with aldehydes or α-haloketones to form the imidazo ring.
  • The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can influence the cyclization efficiency and regioselectivity.

Alkylation with 2-Chloroethyl Group

The 2-chloroethyl substituent is commonly introduced by alkylation of the nitrogen atom on the imidazo[1,2-b]pyrazole ring:

  • Alkylation is performed using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux or room temperature conditions.
  • This step must be carefully controlled to avoid polyalkylation or side reactions.

Representative Preparation Procedure (Inferred from Literature)

Step Reagents & Conditions Outcome Yield (%) Notes
1 Phenylhydrazine + ethyl acetoacetate, nano-ZnO catalyst, reflux Formation of pyrazole core 90-95 Green protocol, short reaction time
2 Pyrazole derivative + aldehyde/α-haloketone, acid/base catalyst Cyclization to imidazo[1,2-b]pyrazole 70-85 Regioselective ring fusion
3 Halogenated intermediate + furan-3-yl boronic acid, Pd catalyst Cross-coupling to introduce furan group 75-85 Suzuki coupling preferred
4 Imidazo[1,2-b]pyrazole + 2-chloroethyl chloride, base, DMF, reflux N-alkylation with 2-chloroethyl group 60-80 Controlled to prevent overalkylation

Analytical and Spectroscopic Confirmation

  • The synthesized compounds are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Thin Layer Chromatography (TLC) is used for reaction monitoring.
  • Melting points and elemental analysis provide additional confirmation of compound identity.

Research Findings and Optimization Notes

  • Use of green catalysts such as nano-ZnO or indium chloride under ultrasound irradiation has been shown to improve yields and reduce reaction times in pyrazole synthesis.
  • Ultrasonic irradiation accelerates multi-component reactions, enhancing selectivity and yield, which could be advantageous in synthesizing complex fused heterocycles like imidazo[1,2-b]pyrazoles.
  • Alkylation steps require careful stoichiometric control and mild conditions to avoid decomposition or side reactions.
  • Cross-coupling reactions for furan introduction benefit from palladium catalysis with appropriate ligands to improve regioselectivity and yield.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Yield Range (%) Remarks
Pyrazole ring formation Cyclocondensation of hydrazines + diketones Phenylhydrazine, ethyl acetoacetate, nano-ZnO 90-95 Green, efficient
Imidazo ring fusion Cyclization with aldehydes or α-haloketones Acid/base catalysts 70-85 Regioselective
Furan-3-yl substitution Cross-coupling (Suzuki, Stille) Furan-3-yl boronic acid, Pd catalyst 75-85 Requires halogenated intermediate
2-chloroethyl alkylation N-alkylation with 2-chloroethyl chloride Base (K2CO3, NaH), DMF 60-80 Controlled conditions needed

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The furan ring and imidazo[1,2-b]pyrazole core contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole can be contextualized against structurally analogous compounds (Table 1). Key comparisons include:

Table 1: Comparative Analysis of Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituent (6-position) Molecular Weight (g/mol) logD<sup>a</sup> Aqueous Solubility Key Features
This compound Furan-3-yl 235.67 ~1.5<sup>b</sup> High Enhanced solubility vs. indole; potential alkylating activity via chloroethyl group
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cyclopropyl 209.68 ~2.0 Moderate Higher lipophilicity; cyclopropyl may improve metabolic stability
1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Thiophen-2-yl 229.29 ~2.5 Low Thiophene increases logD; possible π-stacking interactions
Pruvanserin (Indole-based drug) Indole 355.84 ~3.0 Low Higher logD limits solubility; discontinued in clinical trials

<sup>a</sup>Estimated logD values based on substituent contributions.
<sup>b</sup>Predicted from imidazo[1,2-b]pyrazole scaffold trends .

Physicochemical Properties

  • Lipophilicity (logD) : The furan-3-yl derivative exhibits lower logD (~1.5) compared to cyclopropyl (~2.0) and thiophen-2-yl (~2.5) analogues, reflecting the polar nature of the furan ring. This aligns with the general trend that imidazo[1,2-b]pyrazoles have 0.5–1.5 logD units lower than indole-based drugs like pruvanserin .
  • Solubility : Aqueous solubility increases inversely with logD. The furan-3-yl compound’s high solubility is advantageous for bioavailability, whereas thiophen-2-yl derivatives may require formulation optimization .
  • pKa : The imidazo[1,2-b]pyrazole core has a pKa ~7.3 (deprotonation of NH), lower than indole’s NH (pKa ~10–12), reducing protonation in physiological media and improving membrane permeability .

Biological Activity

1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its unique structural features, which include an imidazo[1,2-b]pyrazole core, a furan ring, and a chloroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C11H10ClN3O, and its IUPAC name reflects its complex structure. The compound's synthesis typically involves multi-step reactions that can be optimized for yield and purity to facilitate its use in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the furan and imidazo[1,2-b]pyrazole moieties enhance the compound's reactivity and binding affinity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

A notable study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazole derivatives, including this compound against Hep-2 and P815 cancer cell lines. The compound demonstrated significant cytotoxic potential with an IC₅₀ value of approximately 3.25 mg/mL against Hep-2 cells.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound IC₅₀ (µM) Unique Features
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole10.00Lacks the furan ring at position 3
1-(2-Chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole15.00Contains a thiophene ring instead of furan

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole?

  • Methodology : The compound is typically synthesized via cyclization reactions of precursors such as substituted pyrazole-carboxaldehydes and chloroethylamine derivatives. A two-step protocol involving condensation under acidic conditions (e.g., formamide with HCl) at elevated temperatures (~100°C) facilitates imidazo[1,2-b]pyrazole ring formation. For regioselective functionalization, hypervalent iodine reagents (e.g., HTIB) may optimize yields in cyclocondensation steps .
  • Key Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps) critically influence purity and yield .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Structural Confirmation : Use ¹H/¹³C NMR to identify the fused imidazo[1,2-b]pyrazole core (δ 7.2–8.5 ppm for aromatic protons) and substituents (e.g., furan-3-yl at δ 6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₀ClN₃O; MW 235.67 g/mol) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity. X-ray crystallography resolves regiochemistry of substituents in ambiguous cases .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Screening : Test cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines) and apoptosis induction using Annexin V/PI staining . Caspase-3/7 activation assays (luminescence-based) confirm apoptotic pathways .
  • Target Engagement : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms. Validate via surface plasmon resonance (SPR) for binding affinity (KD) .

Advanced Research Questions

Q. How do substituents (e.g., chloroethyl vs. cyclopropyl) influence the compound's reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) : The 2-chloroethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines). In contrast, cyclopropyl substituents improve metabolic stability by reducing oxidative degradation. Replacements like furan-3-yl modulate solubility (logD reduction from ~2.5 to 1.8) and binding to hydrophobic enzyme pockets .
  • Experimental Design : Compare analogues in parallel synthesis (e.g., Ugi-azide reactions) and assess bioactivity via dose-response curves. Use QSAR models to predict optimal substituents .

Q. What strategies mitigate contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Data Reconciliation : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate discrepancies via orthogonal assays (e.g., ATP-based viability vs. clonogenic survival).
  • Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify off-target effects. For example, conflicting apoptosis data may arise from compound-induced ROS generation versus direct caspase activation .

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole core be achieved for derivative synthesis?

  • Advanced Synthesis : Employ Br/Mg-exchange or TMP-zinc bases (tetramethylpiperidyl) for selective C–H metalation at the 6-position. Subsequent trapping with electrophiles (e.g., aldehydes or aryl halides) yields derivatives with >80% regioselectivity. Flow chemistry optimizes scalability and reduces byproducts .
  • Case Study : Magnesiation of 6-bromo derivatives followed by Negishi cross-coupling (Pd(OAc)₂/SPhos catalyst) introduces aryl groups (e.g., 4-fluorophenyl) with 89% yield .

Key Research Gaps

  • Metabolic Stability : No data on cytochrome P450 interactions or in vivo pharmacokinetics.
  • Toxicity Profiling : Limited information on genotoxicity (e.g., Ames test) or cardiotoxicity (hERG inhibition).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

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